molecular formula C23H16ClFO5 B11600443 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one

7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B11600443
M. Wt: 426.8 g/mol
InChI Key: WCVFBRWPGXUMNV-UHFFFAOYSA-N
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Description

7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.

    Introduction of Substituents: The substituents, such as the 2-chloro-6-fluorobenzyl and 4-methoxyphenoxy groups, are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and conditions, such as the use of bases like potassium carbonate and solvents like dimethylformamide (DMF).

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles replace the existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Bases like potassium carbonate, solvents like DMF, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

    Modulating Receptors: The compound may bind to specific receptors, altering their activity and downstream signaling pathways.

    Inducing Apoptosis: In cancer cells, it may induce apoptosis (programmed cell death) by activating apoptotic pathways and inhibiting survival signals.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
  • 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
  • 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical properties. Its specific substitution pattern may enhance its potency and selectivity in targeting certain molecular pathways, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H16ClFO5

Molecular Weight

426.8 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one

InChI

InChI=1S/C23H16ClFO5/c1-27-14-5-7-15(8-6-14)30-22-13-29-21-11-16(9-10-17(21)23(22)26)28-12-18-19(24)3-2-4-20(18)25/h2-11,13H,12H2,1H3

InChI Key

WCVFBRWPGXUMNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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